molecular formula C16H18N2OS B8333863 1-(2-Phenyl-4-piperidin-1-yl-thiazol-5-yl)-ethanone

1-(2-Phenyl-4-piperidin-1-yl-thiazol-5-yl)-ethanone

Cat. No.: B8333863
M. Wt: 286.4 g/mol
InChI Key: NGAKBRXIBLSNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenyl-4-piperidin-1-yl-thiazol-5-yl)-ethanone is a useful research compound. Its molecular formula is C16H18N2OS and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

1-(2-phenyl-4-piperidin-1-yl-1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C16H18N2OS/c1-12(19)14-15(18-10-6-3-7-11-18)17-16(20-14)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3

InChI Key

NGAKBRXIBLSNTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(S1)C2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the above-prepared 2-phenyl-4-piperidin-1-yl-thiazole-5-carboxylic acid methoxy-methyl-amide (0.754 mmol) in THF (5 mL) was added at 0° C. MeLi.LiBr (0.83 mmol). The reaction mixture was stirred until the reaction was complete, then quenched by the addition of saturated ammonium chloride and extracted with ethyl acetate. The organic phase was washed with brine, dried over MgSO4 and concentrated in vacuo to give a brown oil. Silica gel chromatography provided the title compound (72%) as a yellowish oil. 1H NMR (CDCl3): δ 1.6-1.8 (m, 6H), 2.45 (s, 3H), 3.5 (m, 4H), 7.4-7.5 (m, 3H), 8.0 (m, 2H).
Name
2-phenyl-4-piperidin-1-yl-thiazole-5-carboxylic acid methoxy-methyl-amide
Quantity
0.754 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.83 mmol
Type
reactant
Reaction Step Three
Yield
72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.